molecular formula C14H24Cl2N4 B1678683 Quinelorane hydrochloride CAS No. 97548-97-5

Quinelorane hydrochloride

Cat. No.: B1678683
CAS No.: 97548-97-5
M. Wt: 319.3 g/mol
InChI Key: WDEMLQIGYYLRRX-OWVUFADGSA-N
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Scientific Research Applications

    Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.

    Biology: Investigated for its effects on dopamine receptors in various biological systems.

    Medicine: Explored for its potential therapeutic applications in treating neurological and psychiatric disorders, such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of new drugs targeting dopamine receptors

Mechanism of Action

Target of Action

Quinelorane hydrochloride primarily targets the D2 receptor , a type of dopamine receptor . The D2 receptor is a G protein-coupled receptor that plays a significant role in the nervous system, endocrinology, and metabolic diseases .

Mode of Action

This compound acts as a dopamine agonist for the D2 and D3 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and motor control .

Biochemical Pathways

This compound affects several biochemical pathways, including the cAMP signaling pathway , neuroactive ligand-receptor interaction , and the dopaminergic synapse . These pathways are involved in various physiological processes, including neurotransmission and signal transduction .

Pharmacokinetics

It is known that the compound is soluble up to 25 mm in water . This solubility suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The activation of D2 and D3 receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of other neurotransmitters and influence neuronal firing rates . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and action.

Future Directions

Quinelorane hydrochloride was initially developed by Eli Lilly & Co., but its global highest R&D status is now discontinued . Despite this, research into the effects of Quinelorane and similar compounds continues, particularly in the context of neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinelorane hydrochloride is synthesized through a series of chemical reactions involving the formation of the pyrido[2,3-g]quinazoline structure. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the quality and yield of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinelorane derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMLQIGYYLRRX-OWVUFADGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913869
Record name Quinelorane dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97548-97-5
Record name Quinelorane hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinelorane dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINELORANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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